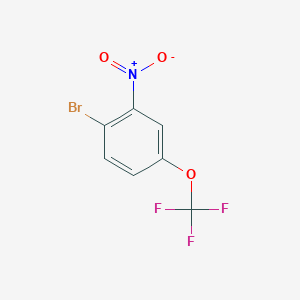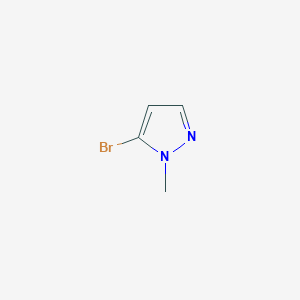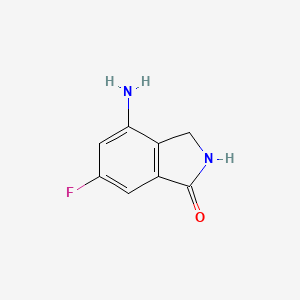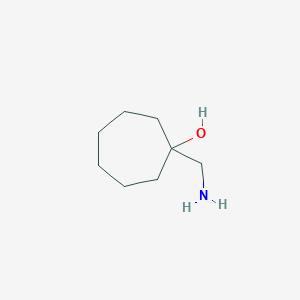
2-(吗啉甲基)苯甲醛
描述
2-(Morpholinomethyl)benzaldehyde is an organic compound with the molecular formula C12H15NO2. It is characterized by the presence of a benzaldehyde group substituted with a morpholinomethyl group. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis .
科学研究应用
2-(Morpholinomethyl)benzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
2-(Morpholinomethyl)benzaldehyde is a Schiff base of morpholine . Schiff bases are known for their pharmacological properties, including antibacterial, antifungal, and antitumor activities . .
Mode of Action
The compound interacts with its targets through the morpholine scaffold, which is often utilized by the pharmaceutical industry in drug design due to the improvement in pharmacokinetic properties it can confer
Pharmacokinetics
The presence of the morpholine scaffold in the compound is known to improve pharmacokinetic properties .
Result of Action
2-(Morpholinomethyl)benzaldehyde has demonstrated antimalarial and antiproliferative activities . Specifically, it has shown potent antiproliferative activities against the U937 leukemia-derived cell line . .
生化分析
Biochemical Properties
2-(Morpholinomethyl)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with superoxide dismutases and glutathione reductase, disrupting cellular antioxidation processes . These interactions can lead to the destabilization of cellular redox homeostasis, making 2-(Morpholinomethyl)benzaldehyde a potent chemosensitizing agent in antifungal treatments.
Cellular Effects
The effects of 2-(Morpholinomethyl)benzaldehyde on cellular processes are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. Specifically, it has been shown to affect the oxidative stress-response pathway in yeast and fungal cells, leading to increased sensitivity to oxidative stress . This disruption can result in altered cellular metabolism and reduced cell viability, making it a valuable tool in studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, 2-(Morpholinomethyl)benzaldehyde exerts its effects through several mechanisms. It binds to biomolecules such as enzymes, inhibiting or activating their function. For example, its interaction with superoxide dismutases and glutathione reductase leads to enzyme inhibition, resulting in increased oxidative stress within the cell . Additionally, it can influence gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Morpholinomethyl)benzaldehyde can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-(Morpholinomethyl)benzaldehyde can lead to sustained oxidative stress and cellular damage . Its stability in various experimental conditions ensures consistent results, making it a reliable compound for long-term studies.
Dosage Effects in Animal Models
The effects of 2-(Morpholinomethyl)benzaldehyde in animal models are dose-dependent. At lower dosages, it can effectively modulate oxidative stress responses without causing significant toxicity. At higher dosages, it may induce adverse effects such as tissue damage and inflammation . Understanding the dosage thresholds is essential for optimizing its use in therapeutic applications and minimizing potential side effects.
Metabolic Pathways
2-(Morpholinomethyl)benzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and redox homeostasis. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and affect the levels of key metabolites, highlighting its role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(Morpholinomethyl)benzaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its localization and accumulation in target tissues, ensuring its effective action in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(Morpholinomethyl)benzaldehyde is a key factor in its activity and function. It is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on oxidative stress responses . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, enhancing its efficacy in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholinomethyl)benzaldehyde typically involves the reaction of benzaldehyde with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzaldehyde, morpholine, and formaldehyde are reacted together under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of 2-(Morpholinomethyl)benzaldehyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
化学反应分析
Types of Reactions: 2-(Morpholinomethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: 2-(Morpholinomethyl)benzoic acid.
Reduction: 2-(Morpholinomethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
相似化合物的比较
- 2-(Morpholinomethyl)acrylonitrile
- 2-(Morpholinomethyl)benzoic acid
- 2-(Morpholinomethyl)benzyl alcohol
Comparison: 2-(Morpholinomethyl)benzaldehyde is unique due to its aldehyde functional group, which allows it to undergo a wide range of chemical reactions. Compared to its analogs, such as 2-(Morpholinomethyl)acrylonitrile and 2-(Morpholinomethyl)benzoic acid, it offers greater versatility in synthetic applications. Its morpholine moiety also enhances its pharmacokinetic properties, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNTOVVELIJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594580 | |
| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736991-21-2 | |
| Record name | 2-[(Morpholin-4-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)
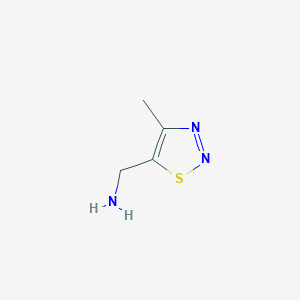
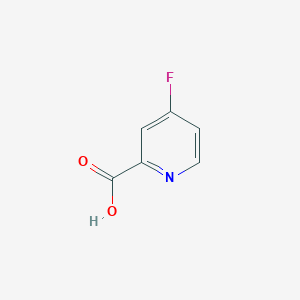

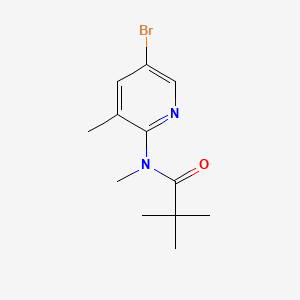
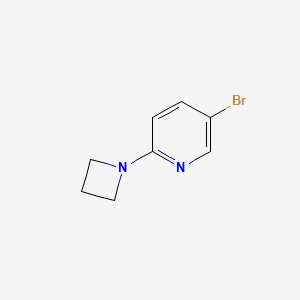
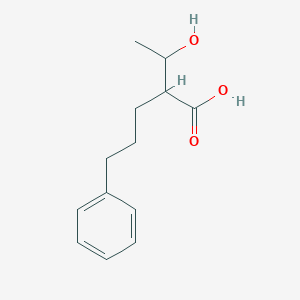

![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)
